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molecular formula C8H5F3N2O B1647300 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine CAS No. 573759-05-4

2-(Trifluoromethyl)-1,3-benzoxazol-4-amine

Cat. No. B1647300
M. Wt: 202.13 g/mol
InChI Key: FXORYKCMDPURQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

Compound 476A (10.75 g, 46.30 mmol) was dissolved in 1:1 EtOAc/10% HOAc (250 mL) and heated to 65° C. Iron powder (12.93 g, 231.5 mmol) was added portionwise and the reaction was stirred for 6 h at 65° C. After cooling, the mixture was filtered through Celite rinsing with EtOAc. The organic layer was separated, washed with H2O (3×100 mL), brine (100 mL), dried over MgSO4, and concentrated in vacuo to give a brown oil. The crude material was purified by flash chromatography on silica gel eluting with 70/30 CH2Cl2/hexanes to give compound 476B (7.02 g, 75%) as a yellow crystalline solid. HPLC: 96.7% at 2.68 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
12.93 g
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[N:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.[Fe]>[NH2:1][C:4]1[C:9]2[N:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10.75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
12.93 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 6 h at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
rinsing with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O (3×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel eluting with 70/30 CH2Cl2/hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=CC2=C1N=C(O2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.02 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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